(1-苄基-4-甲基哌啶-4-基)甲醇

描述

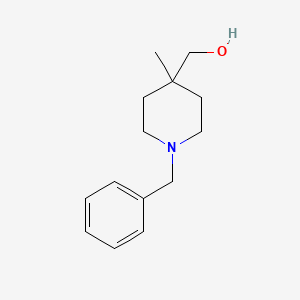

(1-Benzyl-4-methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-Benzyl-4-methylpiperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzyl-4-methylpiperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物合成

“(1-苄基-4-甲基哌啶-4-基)甲醇”用于制备(3R,4R)- (1-苄基-4-甲基哌啶-3-基)-甲胺 . 该化合物是合成3- { (3R,4R)-4-甲基-3- [甲基 (7H-吡咯并[2,3-d]嘧啶-4-基)氨基]哌啶-1-基}-3-氧代-丙腈的关键起始原料 .

光学拆分

该化合物用于(1-苄基-4-甲基哌啶-3-基)-甲胺的光学拆分 . 该过程对于制备吡咯并[2,3-d]嘧啶衍生物至关重要,这些衍生物是已知的蛋白激酶抑制剂 .

药物发现

合成两个或多个生物活性支架的新型杂化结构是一种用于新药发现的强大工具 . “(1-苄基-4-甲基哌啶-4-基)甲醇”可能用于此类过程 .

液相色谱

该化合物可用于液相色谱法,该方法可扩展且可用于分离制备分离中的杂质 . 这些方法也适用于药代动力学 .

化学研究

“(1-苄基-4-甲基哌啶-4-基)甲醇”是化学研究中感兴趣的化合物 . 它的性质和潜在应用使其成为各个领域研究的主题 .

生物活性

(1-Benzyl-4-methylpiperidin-4-yl)methanol, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

(1-Benzyl-4-methylpiperidin-4-yl)methanol can be characterized by its chemical structure, which includes a piperidine ring with a benzyl group and a hydroxymethyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of (1-Benzyl-4-methylpiperidin-4-yl)methanol is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound may act as a ligand for specific neurotransmitter receptors, potentially influencing neurotransmission and other cellular processes.

Potential Targets

- Dopamine Receptors : The piperidine structure suggests potential activity at dopamine receptors, which could be relevant for neurological applications.

- Serotonin Receptors : Similar compounds have shown interactions with serotonin receptors, indicating possible antidepressant or anxiolytic effects.

- Enzymatic Pathways : The hydroxymethyl group may participate in enzyme-substrate interactions, affecting metabolic pathways.

Biological Activity Overview

Research indicates that (1-Benzyl-4-methylpiperidin-4-yl)methanol exhibits several biological activities:

Antiviral Activity

A study highlighted that related piperidine derivatives demonstrated antiviral properties against influenza viruses. The presence of the benzyl group was crucial for maintaining activity, suggesting that (1-Benzyl-4-methylpiperidin-4-yl)methanol may possess similar effects .

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological effects. Preliminary studies suggest that (1-Benzyl-4-methylpiperidin-4-yl)methanol may influence dopaminergic and serotonergic systems, potentially leading to applications in treating mood disorders .

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

In vitro studies conducted on structurally similar compounds demonstrated significant antiviral activity against various strains of influenza. These findings suggest that (1-Benzyl-4-methylpiperidin-4-yl)methanol could be further investigated as a potential antiviral agent.

属性

IUPAC Name |

(1-benzyl-4-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(12-16)7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRXXAWVTCEAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。